molecular formula C9H6BrF3O2 B057962 4-(Trifluoromethoxy)phenacyl bromide CAS No. 103962-10-3

4-(Trifluoromethoxy)phenacyl bromide

Cat. No.: B057962
CAS No.: 103962-10-3
M. Wt: 283.04 g/mol
InChI Key: AOAGGWLQIILIIV-UHFFFAOYSA-N
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Scientific Research Applications

4-(Trifluoromethoxy)phenacyl bromide has diverse applications in scientific research, including:

Safety and Hazards

4-(Trifluoromethoxy)phenacyl bromide is used for research and development purposes and is not intended for medicinal or household use . Specific safety and hazard information is not detailed in the available resources.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)phenacyl bromide typically involves the bromination of 4-(trifluoromethoxy)acetophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually include room temperature or mild heating to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of safer and more environmentally friendly brominating agents to minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)phenacyl bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The bromomethyl ketone group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to the desired biological or therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4’-methoxyacetophenone
  • 2-Bromo-4’-methylacetophenone
  • 2-Bromo-4’-fluoroacetophenone
  • 2-Bromo-4’-cyanoacetophenone

Uniqueness

4-(Trifluoromethoxy)phenacyl bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the synthesis of compounds with enhanced biological activity and improved pharmacokinetic profiles .

Properties

IUPAC Name

2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAGGWLQIILIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381082
Record name 4-(Trifluoromethoxy)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103962-10-3
Record name 4-(Trifluoromethoxy)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4'-(trifluoromethoxy)acetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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